Inosine dialdehyde
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Overview
Description
- It inhibits ribonucleotide reductase , leading to decreased synthesis of DNA, RNA, and proteins.
- IdA forms stable covalent crosslinks in proteins, thereby inhibiting enzymes involved in nucleic acid synthesis .
Inosine dialdehyde: , is a toxic purine analogue.
Preparation Methods
- IdA is the periodate oxidation product of inosine.
- The synthetic route involves partial oxidation of inosine, resulting in the formation of IdA.
- Industrial production methods may vary, but the key step is the controlled oxidation of inosine.
Chemical Reactions Analysis
- IdA can undergo various reactions, including oxidation, reduction, and substitution .
- Common reagents include oxidants (such as periodate), reducing agents, and nucleophiles.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: IdA serves as a valuable reagent in chemical synthesis due to its unique properties.
Biology: Researchers study its effects on cellular processes, especially nucleic acid metabolism.
Medicine: Although toxic, IdA’s mechanism of action makes it relevant for cancer research.
Industry: Its applications may extend to chemical manufacturing and drug development.
Mechanism of Action
- IdA inhibits ribonucleotide reductase, disrupting DNA and RNA synthesis.
- It induces G2/M-phase cell cycle arrest in tumor cells .
- Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
Properties
CAS No. |
23590-99-0 |
---|---|
Molecular Formula |
C10H10N4O5 |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
(2R)-3-hydroxy-2-[(1R)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propanal |
InChI |
InChI=1S/C10H10N4O5/c15-1-6(2-16)19-7(3-17)14-5-13-8-9(14)11-4-12-10(8)18/h1,3-7,16H,2H2,(H,11,12,18)/t6-,7+/m0/s1 |
InChI Key |
RGWOFTGZWJGPHG-NKWVEPMBSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@@H](C=O)O[C@H](CO)C=O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C(C=O)OC(CO)C=O |
Origin of Product |
United States |
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